4-(Dimethylamino)piperidine dihydrochloride
CAS No.: 4876-59-9
Cat. No.: VC2272436
Molecular Formula: C7H17ClN2
Molecular Weight: 164.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4876-59-9 |
|---|---|
| Molecular Formula | C7H17ClN2 |
| Molecular Weight | 164.67 g/mol |
| IUPAC Name | N,N-dimethylpiperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-9(2)7-3-5-8-6-4-7;;/h7-8H,3-6H2,1-2H3;2*1H |
| Standard InChI Key | IDCJGSDAPFXTGB-UHFFFAOYSA-N |
| SMILES | CN(C)C1CCNCC1.Cl.Cl |
| Canonical SMILES | CN(C)C1CCNCC1.Cl |
Introduction
Basic Properties and Identification
4-(Dimethylamino)piperidine dihydrochloride is an organic compound with the chemical formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol. It is registered under CAS number 4876-59-9 and MDL number MFCD00035296 . The compound features a piperidine ring with a dimethylamino group at the 4-position, with its nitrogen atoms protonated and associated with two chloride counterions.
The structural representation can be described through its SMILES notation: CN(C1CCNCC1)C.[H]Cl.[H]Cl, which indicates a piperidine ring with a dimethylamino substituent and two hydrogen chloride molecules . This compound exists as a salt, which generally confers greater stability and water solubility compared to its free base form.
Synthesis Methods
Several methods for obtaining 4-(Dimethylamino)piperidine dihydrochloride have been documented, with the most notable being the deprotection of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate.
Applications in Chemical Synthesis
4-(Dimethylamino)piperidine dihydrochloride demonstrates significant versatility as a synthetic building block, particularly in medicinal chemistry and the preparation of bioactive compounds.
Reactions with Aryl Halides
The compound readily participates in nucleophilic aromatic substitution reactions with aryl halides, especially when electron-withdrawing groups activate the aromatic system. These reactions typically employ basic conditions to neutralize the hydrochloride salt and generate the reactive free amine.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Aryl Halides
The data demonstrate that 4-(Dimethylamino)piperidine dihydrochloride effectively displaces halides in activated aromatic systems. The reaction efficiency varies with temperature, solvent choice, and base selection, with DMSO/DIPEA combinations typically providing superior results at elevated temperatures.
Catalytic Reactions
The use of 4-(Dimethylamino)piperidine dihydrochloride in palladium-catalyzed coupling reactions represents an intriguing application, particularly in C-N bond formation.
Structure-Activity Relationships
The incorporation of 4-(Dimethylamino)piperidine into various molecular scaffolds often aims to modulate pharmacological properties. The dimethylamino group at the 4-position of the piperidine ring introduces a basic center with specific electronic and steric properties that can influence receptor interactions in biological systems.
Comparative Reactivity
When examining the reactivity patterns across multiple experiments, several trends emerge regarding optimal reaction conditions for utilizing 4-(Dimethylamino)piperidine dihydrochloride.
Table 2: Comparative Analysis of Reaction Parameters and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DIPEA | DMSO | 100 | Not specified | 90 |
| DIPEA | Not specified | 95 | 18 | 77 |
| Triethylamine | Methanol | 90 | 3.5 | 50 |
| Triethylamine | THF/DMF | Room temperature | 18.5 | 78 |
| K₂CO₃ | DMSO | 60 | 16 | 98 |
| DIPEA | DMSO | 50 | 72 | 55 |
This comparative analysis reveals that potassium carbonate in DMSO at moderate temperatures (60°C) provides excellent yields (98%), while triethylamine in methanol delivers more modest results (50%). The data suggest that both base strength and solvent polarity significantly influence reaction efficiency, with more polar aprotic solvents generally yielding superior results.
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